molecular formula C6H15ClN2O B1413445 (Oxan-2-ylmethyl)hydrazine hydrochloride CAS No. 1439905-36-8

(Oxan-2-ylmethyl)hydrazine hydrochloride

Cat. No.: B1413445
CAS No.: 1439905-36-8
M. Wt: 166.65 g/mol
InChI Key: PBZGQLYBZMXAIH-UHFFFAOYSA-N
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Description

“(Oxan-2-ylmethyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1240527-93-8 . It has a molecular weight of 203.11 and its IUPAC name is 1-(tetrahydro-2H-pyran-2-ylmethyl)hydrazine dihydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H14N2O.2ClH/c7-8-5-6-3-1-2-4-9-6;;/h6,8H,1-5,7H2;2*1H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, hydrazine derivatives are known to participate in various reactions. For instance, the Wolff-Kishner reduction is a reaction that converts aldehydes and ketones into alkanes using hydrazine .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 203.11 .

Safety and Hazards

“(Oxan-2-ylmethyl)hydrazine hydrochloride” is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Properties

IUPAC Name

oxan-2-ylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c7-8-5-6-3-1-2-4-9-6;/h6,8H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZGQLYBZMXAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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